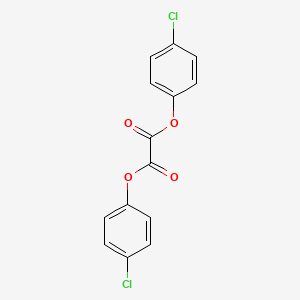

Bis(4-chlorophenyl) Oxalate

Description

Contextualizing Bis(4-chlorophenyl) Oxalate (B1200264) within the Diaryl Oxalate Class

Bis(4-chlorophenyl) oxalate is a specific diaryl oxalate derivative where the aryl groups are 4-chlorophenyl moieties. It is a symmetrical diester of oxalic acid. The synthesis of this compound, along with other chlorinated diaryl oxalates such as bis(2,6-dichlorophenyl)oxalate and bis(2,4,6-trichlorophenyl)oxalate, has been performed to study the influence of chlorine substitution on the crystal structures and intermolecular interactions of these molecules. researchgate.net The presence and position of the chlorine atoms on the phenyl rings have a notable effect on the molecule's geometry and stacking modes in the solid state. researchgate.net

The synthesis of diaryl oxalates is typically achieved through the reaction of a substituted phenol (B47542) with oxalyl chloride. wikipedia.orgresearchgate.net In the case of this compound, this involves the reaction of 4-chlorophenol (B41353) with oxalyl chloride. Research into its structure has provided detailed characterization through methods like X-ray single-crystal diffraction, differential scanning calorimetry, and thermogravimetric analysis. researchgate.net

Below is a table summarizing some of the known physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈Cl₂O₄ | researchgate.net |

| Molecular Weight | 311.12 g/mol | Calculated |

| Appearance | Colorless Crystal | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Significance of Diaryl Oxalate Esters in Contemporary Chemical Science

The paramount significance of diaryl oxalate esters in modern chemistry lies in their application in peroxyoxalate chemiluminescence (PO-CL). wikipedia.org This phenomenon is the basis for the light emission observed in chemical light sources, such as glow sticks. wikipedia.orgwikipedia.org The peroxyoxalate reaction is recognized as one of the most efficient non-enzymatic chemiluminescent transformations known. rsc.org

The general mechanism involves the reaction of a diaryl oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a suitable catalyst (often a weak base like sodium salicylate). wikipedia.orgwikipedia.org This reaction proceeds through a series of steps to form a high-energy chemical intermediate, believed to be 1,2-dioxetanedione. wikipedia.orgtcichemicals.com This unstable intermediate subsequently decomposes into two molecules of carbon dioxide. The energy released in this decomposition step is not emitted directly as light but is instead transferred to a fluorescent dye (also known as a fluorescer or activator) present in the solution. wikipedia.orgrsc.org The fluorescer is promoted to an excited electronic state and then relaxes to its ground state by emitting a photon of light, producing the visible glow. wikipedia.org

The structure of the diaryl oxalate is critical to the efficiency of the light production. The nature of the aryl group, specifically the electronic properties of its substituents, significantly influences the rate of the reaction and the chemiluminescence quantum yield. researchgate.net Aryl groups with electron-withdrawing substituents, such as the chloro-substituted phenyl groups in TCPO (bis(2,4,6-trichlorophenyl) oxalate) and DNPO (bis(2,4-dinitrophenyl) oxalate), are often used because they are excellent leaving groups, which facilitates the key chemical transformations leading to the high-energy intermediate. wikipedia.orgwikipedia.org This makes compounds like this compound subjects of interest for studying and modulating these energetic reactions. researchgate.net Beyond chemiluminescence, these esters also serve as versatile building blocks in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

3155-18-8 |

|---|---|

Molecular Formula |

C14H8Cl2O4 |

Molecular Weight |

311.1 g/mol |

IUPAC Name |

bis(4-chlorophenyl) oxalate |

InChI |

InChI=1S/C14H8Cl2O4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H |

InChI Key |

MBONTEKTGWLRLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C(=O)OC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Bis 4 Chlorophenyl Oxalate

Established Synthetic Pathways for Diaryl Oxalate (B1200264) Esters

The production of diaryl oxalate esters, including bis(4-chlorophenyl) oxalate, predominantly follows two main synthetic routes: the reaction of a phenol (B47542) with oxalyl chloride and esterification approaches. ontosight.ai

The most common and direct method for synthesizing diaryl oxalates is the reaction between a substituted phenol and oxalyl chloride. publish.csiro.auwikipedia.org This reaction is a type of acylation where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the oxalyl chloride. The synthesis of this compound specifically involves the reaction of 4-chlorophenol (B41353) with oxalyl chloride. researchgate.net

The general reaction is as follows:

2 ArOH + (COCl)₂ → ArO-CO-CO-OAr + 2 HCl

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. wikipedia.org Pyridine (B92270) or triethylamine (B128534) are common choices for this purpose. stackexchange.combris.ac.uk The reaction is often conducted in an anhydrous solvent, such as toluene (B28343) or benzene (B151609), to prevent hydrolysis of the oxalyl chloride. bris.ac.ukresearchgate.net For instance, the preparation of bis(2,4,6-trichlorophenyl) oxalate (TCPO), a related compound, involves dissolving 2,4,6-trichlorophenol (B30397) in dry toluene and then reacting it with oxalyl chloride in the presence of triethylamine. wikipedia.org

This pathway is widely adopted for synthesizing a variety of diaryl oxalates with different substituents on the phenyl rings, which is crucial for tuning the properties of the final compound. publish.csiro.auresearchgate.net

Alternative to the use of oxalyl chloride, esterification methods can be employed. One such method is the direct esterification of oxalic acid with a phenol. google.com However, this approach can be challenging and may result in lower yields due to the difficulty of the reaction and potential side reactions. google.com

A more viable esterification approach is transesterification. stackexchange.com This involves the reaction of a dialkyl oxalate, such as dimethyl oxalate, with a phenol in the presence of a catalyst. stackexchange.comgoogle.com The reaction proceeds by exchanging the alkyl group of the ester with the aryl group of the phenol. This method can also be used to produce alkylaryl oxalates, which can then undergo disproportionation to yield the desired diaryl oxalate. google.com

These esterification methods offer an alternative to the oxalyl chloride route, potentially avoiding the use of a hazardous reagent like oxalyl chloride. rsc.org

Phenol-Oxalyl Chloride Reactions

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key variables include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. lew.ro

For the phenol-oxalyl chloride reaction, the use of a suitable base is crucial. A combination of 4-dimethylaminopyridine (B28879) (DMAP) and imidazole (B134444) has been shown to create a suitable basic medium for similar reactions, leading to high yields. lew.ro The selection of an appropriate solvent is also important; pyridine has been identified as a good solvent for such syntheses. lew.ro

Reaction temperature can significantly influence the outcome. For related syntheses of aromatic carboxylic esters from diaryl oxalates, temperatures between 30-60°C have been found to be effective, with the optimal temperature depending on the specific substituents on the aromatic rings. lew.ro Working at low temperatures can also be advantageous in some cases to suppress the formation of byproducts. stackexchange.com

The table below summarizes typical reaction conditions for the synthesis of diaryl oxalates based on the phenol-oxalyl chloride methodology.

Table 1: Synthetic Conditions for Diaryl Oxalates via Phenol-Oxalyl Chloride Reaction

| Diaryl Oxalate Product | Phenol Reactant | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 2,4,6-trichlorophenol | Triethylamine | Toluene | - | - | wikipedia.org |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | 2,4-dinitrophenol | Triethylamine | Benzene or Toluene | 10 °C | - | bris.ac.uk |

| Aromatic Carboxylic Esters (from diaryl oxalates) | - | 4-DMAP and Imidazole | Pyridine | 30-60 °C | 83-96% | lew.ro |

Strategies for Derivatization and Analog Preparation

The modification of the this compound structure allows for the fine-tuning of its chemical and physical properties, which is essential for its various applications.

The introduction of halogen atoms and other substituents onto the phenyl rings of diaryl oxalates is a common strategy to modulate their reactivity and performance, particularly in chemiluminescent systems. The synthesis of compounds like bis(2,6-dichlorophenyl) oxalate and bis(2,4,6-trichlorophenyl) oxalate are examples of this approach. researchgate.net The number and position of chlorine atoms on the phenyl ring influence the molecular geometry and intermolecular interactions, which in turn affect the crystal structure and properties of the compound. researchgate.net

Modifications can also include the introduction of other functional groups. For example, carbalkoxy-substituted bis-phenyl oxalates have been synthesized and shown to exhibit high light capacity in chemiluminescent reactions. google.com The synthesis of these derivatives often involves starting with an appropriately substituted phenol and reacting it with oxalyl chloride. publish.csiro.audtic.mil

This compound and its derivatives can serve as building blocks for the creation of more complex molecules and materials. ontosight.ai One significant application is their incorporation into polymer composites to create chemiluminescent materials. researchgate.net For instance, diaryl oxalates like TCPO have been integrated into polymer matrices to develop light-emitting composites with practical applications. researchgate.netgoogle.com

Furthermore, diaryl oxalates are used as intermediates in the synthesis of other complex organic molecules, including pharmaceuticals. ontosight.aiprepchem.com For example, this compound can be a precursor in multi-step synthetic pathways to produce biologically active compounds. The reactivity of the oxalate group makes it a versatile functional group for further chemical transformations. ontosight.ai

Chemiluminescence Phenomena and Mechanisms of Bis 4 Chlorophenyl Oxalate Systems

Fundamental Principles of Peroxyoxalate Chemiluminescence

The generation of an electronically excited state is the fundamental event that leads to light emission. In the peroxyoxalate system, a chemical reaction provides the necessary energy, typically around 70-100 kcal/mol, to promote an electron in the activator molecule to a higher energy orbital, forming a singlet excited state (S1). arkat-usa.orgnih.gov This process circumvents the need for external energy sources like light (as in photoluminescence) or heat. The key is the formation of a transient, high-energy intermediate (HEI) from the reaction of bis(4-chlorophenyl) oxalate (B1200264) and hydrogen peroxide. arkat-usa.orgnih.gov This HEI possesses enough chemical energy to efficiently create the excited state of the activator upon interaction. researchgate.net The efficiency of this step is one of the reasons the peroxyoxalate system is among the most efficient non-enzymatic chemiluminescent reactions known. researchgate.netrsc.org The subsequent decay of this excited state back to the ground state (S0) results in the emission of light. chemistryandlight.eu

The transfer of energy from the chemically generated high-energy intermediate to the fluorescent activator is the critical step in sensitized chemiluminescence. wikipedia.org In the peroxyoxalate system, this is not a simple collisional energy transfer but a more complex process. wikipedia.orgarkat-usa.org The prevailing mechanism is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model. wikipedia.orgnih.gov According to the CIEEL mechanism, the activator plays an active role rather than being a passive energy acceptor. arkat-usa.org It involves an electron transfer from the activator molecule to the high-energy intermediate. wikipedia.orgarkat-usa.org This creates a charge-transfer complex which then rapidly decomposes, leading to the formation of the activator as a radical cation and the decomposition products of the intermediate as a radical anion. wikipedia.org A subsequent, highly exothermic back-electron transfer from the decomposition product's radical anion to the activator's radical cation regenerates the activator in its electronically excited singlet state, ready to emit light. researchgate.netnih.gov This electron exchange pathway is a highly efficient route for populating the excited state of the activator. nih.gov

Generation of Electronically Excited States

Detailed Reaction Mechanisms

The identity of the high-energy intermediate in peroxyoxalate chemiluminescence has been a subject of extensive research. The most widely accepted HEI is the highly strained, four-membered cyclic peroxide, 1,2-dioxetanedione. nih.govacs.orgresearchgate.net Its formation is believed to proceed through the following pathway:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroperoxide anion (formed from hydrogen peroxide in the presence of a base catalyst like sodium salicylate (B1505791) or imidazole) on one of the carbonyl carbons of the bis(4-chlorophenyl) oxalate molecule. wikipedia.orgchemistryandlight.eu This results in the displacement of a 4-chlorophenolate leaving group and the formation of a peroxyoxalate ester intermediate (e.g., 4-chlorophenyl O,O-hydrogen monoperoxyoxalate). wikipedia.orgnii.ac.jp

Intramolecular Cyclization: This peroxyacid intermediate then undergoes a rapid, base-catalyzed intramolecular cyclization. acs.org The peroxy anion attacks the remaining carbonyl carbon, displacing the second 4-chlorophenolate group and forming the 1,2-dioxetanedione ring. acs.org Kinetic studies have shown that the properties of the leaving group are crucial, with better leaving groups favoring the formation of the desired HEI. acs.org

While 1,2-dioxetanedione is the most supported HEI, other structures have been proposed, though with less substantiating evidence. rsc.orgworldscientific.com Spectroscopic studies using 13C NMR at low temperatures have provided strong evidence for the transient existence of 1,2-dioxetanedione during the reaction. researchgate.net

First proposed by Schuster, the CIEEL mechanism provides a detailed explanation for the highly efficient, indirect light production in the peroxyoxalate system. arkat-usa.orgworldscientific.com It is the only known chemiluminescence reaction of high efficiency that is thought to operate via an intermolecular CIEEL pathway. arkat-usa.orgrsc.org The key steps are:

Activation: The high-energy intermediate, 1,2-dioxetanedione, forms a transient encounter complex with the activator molecule (ACT). wikipedia.org

Electron Transfer: An electron is transferred from the activator, which acts as an electron donor, to the 1,2-dioxetanedione. This step is favored by activators with low oxidation potentials. wikipedia.orgresearchgate.netnih.gov This transfer results in the formation of an activator radical cation (ACT•+) and a 1,2-dioxetanedione radical anion. wikipedia.org

Decomposition: The radical anion of 1,2-dioxetanedione is extremely unstable and rapidly decomposes into two molecules of carbon dioxide, one of which exists momentarily as a carbon dioxide radical anion (CO2•−). wikipedia.org

Back-Electron Transfer and Excitation: A highly energetic back-electron transfer occurs from the CO2•− to the activator radical cation (ACT•+). researchgate.netnih.gov This charge annihilation regenerates the activator in its neutral ground state and liberates enough energy to populate the activator's first electronically excited singlet state (¹ACT*).

Luminescence: The excited activator (¹ACT*) relaxes to its ground state by emitting a photon, producing the observed chemiluminescence. chemistryandlight.eu

This mechanism is supported by kinetic evidence showing a linear relationship between the logarithm of the chemiluminescence intensity and the oxidation potential of the activator. acs.orgresearchgate.net

High-Energy Intermediate (HEI) Formation Pathways (e.g., 1,2-Dioxetanedione)

Kinetic Studies of Chemiluminescent Reactions

Kinetic studies of peroxyoxalate reactions, often using bis(2,4,6-trichlorophenyl) oxalate (TCPO) as a model compound, have been crucial for elucidating the reaction mechanism. rsc.orgrsc.org These studies typically monitor the decay of light intensity over time or the rate of formation of the phenolate (B1203915) by-product. rsc.org The reaction kinetics are complex and depend on the concentrations of the oxalate, hydrogen peroxide, the catalyst, and the activator. rsc.orgtandfonline.com

Using imidazole (B134444) as a catalyst, the reaction has been shown to involve several elementary steps with measurable rate constants. rsc.orgrsc.org The initial attack of imidazole on the oxalate ester is followed by a subsequent attack of hydrogen peroxide on the resulting imidazolide (B1226674) intermediate. rsc.org The final, light-producing step—the interaction of the HEI with the activator—is extremely fast and cannot be observed by standard kinetic measurements. rsc.orgrsc.org

The table below presents kinetic data for the imidazole-catalyzed reaction of the closely related and widely studied bis(2,4,6-trichlorophenyl) oxalate (TCPO), which provides insight into the elementary steps applicable to the this compound system.

Table 1: Kinetic Parameters for the Imidazole-Catalyzed TCPO Reaction

| Step | Description | Rate Constant | Value | Units | Reference |

|---|---|---|---|---|---|

| 1 | Bimolecular attack of Imidazole on TCPO | k_1(2) | 1.4 ± 0.1 | dm³ mol⁻¹ s⁻¹ | rsc.orgrsc.org |

| 1 | Trimolecular attack of Imidazole on TCPO | k_1(3) | (9.78 ± 0.08) x 10² | dm⁶ mol⁻² s⁻¹ | rsc.orgrsc.org |

| 2 | Peroxide attack on Imidazolide (H₂O₂ dependence) | k_2(3) | (1.86 ± 0.06) x 10⁴ | dm⁶ mol⁻² s⁻¹ | rsc.org |

| 2 | Peroxide attack on Imidazolide (Imidazole dependence) | k_2(3)' | (8.7 ± 0.2) x 10³ | dm⁶ mol⁻² s⁻¹ | rsc.org |

| 3 | Cyclization to form HEI (1,2-dioxetanedione) | k_3 | ~ 0.2 | s⁻¹ | rsc.org |

This interactive table summarizes the rate constants for key steps in the imidazole-catalyzed peroxyoxalate reaction, as determined for TCPO.

Studies have also explored the relationship between the activator's electronic properties and the chemiluminescence efficiency. A clear correlation exists between the activator's oxidation potential and the relative rate of the excitation step, providing strong support for the CIEEL mechanism.

Table 2: Correlation of Activator Oxidation Potential with Chemiluminescence Parameters for the TCPO System

| Activator | Oxidation Potential (E_p/2 vs. SCE) | Relative Excitation Rate Constant (ln(k_CAT/k_D)) | Singlet Quantum Yield (Φ_S∞) |

|---|---|---|---|

| Perylene (B46583) | 0.85 V | 6.4 | 0.12 |

| 9,10-Diphenylanthracene (B110198) | 1.09 V | 4.9 | 0.05 |

| Anthracene | 1.18 V | 4.3 | 0.02 |

| Rubrene | 0.68 V | 7.1 | 0.15 |

| 2,5-Diphenyloxazole | 1.40 V | 3.2 | 0.01 |

Data derived from studies on bis(2,4,6-trichlorophenyl) oxalate (TCPO) showing the dependence of excitation rates and quantum yields on the activator's ease of oxidation. researchgate.net This interactive table illustrates the core principle of the CIEEL mechanism.

These kinetic investigations confirm that the peroxyoxalate reaction is a multi-step process where catalyst and activator choice are critical in determining the intensity and efficiency of the light emission.

Rate-Determining Steps

However, when a nucleophilic catalyst like imidazole is used, the mechanism becomes more intricate. The first step can be the nucleophilic attack of the catalyst on the oxalate ester. rsc.orgrsc.org This is then followed by the attack of hydrogen peroxide on the newly formed intermediate. rsc.orgrsc.org In such catalyzed reactions, the rate-determining step can shift depending on the relative concentrations of the reactants and the catalyst. For instance, in the imidazole-catalyzed reaction of TCPO, the initial attack of imidazole on the oxalate ester can be a slow step, but subsequent reactions involving hydrogen peroxide can also be rate-limiting under different conditions. rsc.orgrsc.org

Influence of Reactant Concentrations

The intensity and duration of the chemiluminescence are highly dependent on the concentrations of the core reactants: the oxalate ester, hydrogen peroxide, and the fluorophore (activator).

Hydrogen Peroxide Concentration: The concentration of hydrogen peroxide significantly impacts the rate of the chemiluminescence reaction. An increase in hydrogen peroxide concentration typically leads to a faster rise to maximum intensity and a more rapid decay of the light emission. lookchemmall.comrsc.org The pseudo-first-order rate constant for the decay of chemiluminescence often shows a linear dependence on the hydrogen peroxide concentration. rsc.org However, at very high concentrations, the light intensity may plateau or even decrease due to various factors, including potential quenching or decomposition of intermediates. umz.ac.irresearchgate.net For instance, in one study, as the H₂O₂ concentration increased from 0.1 to 10 mmol L⁻¹, the relative peak intensity value increased from 0.33 to 1.00. researchgate.net

Fluorophore (Activator) Concentration: The concentration of the fluorophore is crucial as it is directly involved in the light-emitting step. The chemiluminescence quantum yield is dependent on the fluorophore concentration, generally increasing as the concentration of the fluorophore increases. rsc.org This is because the high-energy intermediate requires a fluorophore to transfer its energy to, leading to light emission. At low fluorophore concentrations, the high-energy intermediate may decompose through non-luminescent pathways. A linear relationship is often observed between the reciprocal of the chemiluminescence intensity and the reciprocal of the fluorophore concentration, which is consistent with the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. arkat-usa.org

The interplay of these concentrations is critical for optimizing the light output for various applications.

Temperature Dependence and Activation Parameters

The rate of the peroxyoxalate chemiluminescence reaction is, like most chemical reactions, sensitive to temperature. Increasing the temperature generally increases the rate of the reaction, leading to a faster and more intense burst of light, but with a shorter duration. chem-soc.si This temperature dependence can be quantified by determining the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

These parameters are typically determined by studying the reaction at different temperatures and applying the Arrhenius equation or the Eyring equation to the rate constants. chem-soc.siresearchgate.netresearchgate.net For example, in a study of a peroxyoxalate system, the activation parameters were evaluated from the temperature dependence of the rise and fall rate constants of the chemiluminescence burst. researchgate.netresearchgate.net In one specific study involving an activator, the activation parameters for the decay step were determined to be ΔH‡ = 4.2 ± 0.1 kcal mol⁻¹, ΔS‡ = -26.9 ± 0.2 cal mol⁻¹ K⁻¹, and ΔG‡ at 298 K = 12.2 ± 0.1 kcal mol⁻¹. arkat-usa.org These values provide insight into the energy barriers and the degree of order in the transition state of the rate-determining step.

Role of Catalysts and Activators in Chemiluminescence Enhancement

The efficiency of the peroxyoxalate chemiluminescence system can be significantly enhanced by the use of catalysts and by the careful selection of the activator (fluorophore).

Nucleophilic Catalysis (e.g., Imidazole, Sodium Salicylate)

Catalysts play a crucial role in accelerating the reaction between the oxalate ester and hydrogen peroxide. Nucleophilic catalysts, in particular, have been extensively studied.

Imidazole: Imidazole is a commonly used and highly effective catalyst in peroxyoxalate chemiluminescence. researchgate.netnih.gov It functions as a nucleophilic catalyst by first reacting with the oxalate ester to form a more reactive intermediate, 1,1'-oxalyldiimidazole (B102452) (ODI). acs.orgnih.gov This intermediate then reacts with hydrogen peroxide. acs.orgnih.gov Imidazole can also act as a general base catalyst in subsequent steps. researchgate.net The catalytic effect of imidazole is significant; however, at high concentrations, it can lead to a decrease in the chemiluminescence quantum yield, possibly by promoting the decomposition of the high-energy intermediate. acs.orgresearchgate.netdntb.gov.ua Kinetic studies have determined rate constants for the elementary steps involving imidazole, providing a quantitative understanding of its catalytic role. rsc.orgrsc.org For instance, the initial attack of imidazole on TCPO has been characterized by both bimolecular and trimolecular rate constants. rsc.orgrsc.org

Sodium Salicylate: Sodium salicylate is another widely used catalyst in peroxyoxalate systems. nih.govdntb.gov.ua Unlike imidazole, which can act as a nucleophilic catalyst, sodium salicylate is believed to function primarily as a general or specific base catalyst. researchgate.netdntb.gov.ua It increases the concentration of the more nucleophilic hydroperoxide anion (OOH⁻) by deprotonating hydrogen peroxide, thereby accelerating the initial attack on the oxalate ester. lookchemmall.comrsc.org Studies have shown that increasing the concentration of sodium salicylate generally increases the rate of the chemiluminescence reaction. lookchemmall.com However, similar to imidazole, excessive concentrations of sodium salicylate can lead to a decrease in light intensity, likely due to quenching effects or the decomposition of key intermediates. umz.ac.irresearchgate.net

The choice and concentration of the catalyst are critical for optimizing the light output and the kinetics of the reaction.

General Base Catalysis

General base catalysis is a fundamental mechanism in the peroxyoxalate reaction. nih.govnih.gov A general base (B:) facilitates the reaction by deprotonating hydrogen peroxide (H₂O₂), increasing the concentration of the hydroperoxide anion (HOO⁻). lookchemmall.comrsc.org

Various bases can function as general base catalysts, including sodium salicylate and even a second molecule of water. lookchemmall.comijsr.net The effectiveness of a general base catalyst is related to its pKa. However, bases that are too strong can lead to unwanted side reactions, such as the hydrolysis of the oxalate ester, which reduces the chemiluminescence efficiency. researchgate.net The catalytic mechanism involving a general base like 2,6-lutidine has also been proposed. researchgate.netnih.gov

Activator (Fluorophore) Selection and Efficiency

The activator, or fluorophore, is an essential component of the peroxyoxalate chemiluminescence system, as it is the molecule that ultimately emits light. nih.gov The high-energy intermediate generated from the reaction of this compound and hydrogen peroxide does not luminesce itself but transfers its energy to the activator. arkat-usa.org This energy transfer process is generally described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. arkat-usa.orgresearchgate.netnih.gov

The efficiency of the chemiluminescence is highly dependent on the properties of the selected activator:

Fluorescence Quantum Yield: A high fluorescence quantum yield of the activator is crucial for efficient light emission. A molecule with a high fluorescence quantum yield is more likely to de-excite from its excited state by emitting a photon rather than through non-radiative pathways.

Oxidation Potential: The CIEEL mechanism involves an electron transfer from the activator to the high-energy intermediate. Therefore, activators with low oxidation potentials are generally more efficient. rsc.org A linear correlation has been observed between chemiluminescence quantum yields and the oxidation potential of the activator. arkat-usa.org

Energy Level Matching: The energy of the high-energy intermediate must be sufficient to excite the activator to its first singlet excited state.

A wide variety of fluorophores have been used as activators in peroxyoxalate systems, leading to the emission of light of different colors. Examples include polycyclic aromatic hydrocarbons like 9,10-diphenylanthracene (DPA) and various fluorescent dyes. rsc.orgarkat-usa.orgnih.gov The selection of the activator allows for the tuning of the emission wavelength, which is advantageous for various analytical and practical applications.

Spectroscopic Characterization and Structural Elucidation of Bis 4 Chlorophenyl Oxalate and Its Analogues

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are fundamental in elucidating the molecular framework of diaryl oxalates. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the bonding, connectivity, and electronic transitions within the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the vibrational modes of a molecule. In a study of bis(4-chlorophenyl) oxalate (B1200264) and its chlorinated analogues, IR spectra were used to confirm their structures. researchgate.netresearchgate.net The analysis of these spectra reveals characteristic absorption bands that correspond to specific molecular vibrations.

The most prominent features in the IR spectrum of bis(4-chlorophenyl) oxalate are the strong absorption bands associated with the carbonyl (C=O) groups of the oxalate moiety. These symmetric and asymmetric stretching vibrations typically appear in the region of 1700-1800 cm⁻¹. Other significant absorptions include the C-O ester linkage stretching and the vibrations associated with the chlorinated benzene (B151609) ring, such as C-Cl stretching and C-H bending. For instance, the oxalate anion is generally characterized by a strong band for the C=O elongation vibration between 1700 and 1740 cm⁻¹. mdpi.com

A comparative analysis with its analogues, such as bis(2,6-dichlorophenyl) oxalate and bis(2,4,6-trichlorophenyl) oxalate, demonstrates shifts in vibrational frequencies, reflecting the influence of the number and position of chlorine atoms on the electronic distribution and bond strengths within the molecules. researchgate.netdntb.gov.ua

Table 1: Key Infrared Absorption Bands for this compound and Analogues

| Vibrational Mode | This compound (cm⁻¹) | Bis(2,4,6-trichlorophenyl) oxalate (cm⁻¹) | General Diaryl Oxalate (cm⁻¹) |

|---|---|---|---|

| C=O Stretch (asymmetric) | ~1779 | ~1790 | 1760–1780 |

| C=O Stretch (symmetric) | ~1750 | ~1760 | Not always observed |

| C-O Stretch | ~1180 | ~1195 | 1100-1300 |

| C-Cl Stretch | ~1090 | ~870 | 800-1100 |

| Aromatic C=C Stretch | ~1480 | ~1550 | 1450-1600 |

Note: Specific values are derived from typical spectral data and published research. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the definitive structural confirmation of organic molecules.

For this compound, the ¹H NMR spectrum is relatively simple due to the molecule's symmetry. The aromatic protons on the para-substituted phenyl rings typically appear as a set of doublets in the range of δ 7.3–7.5 ppm. researchgate.net

The ¹³C NMR spectrum provides further structural detail. The carbonyl carbon of the oxalate group is highly deshielded and appears at a characteristic downfield shift. The carbons of the phenyl ring show distinct signals, with their chemical shifts influenced by the electronegative chlorine atom and the ester oxygen. Comparison with the non-chlorinated diphenyl oxalate and the more highly chlorinated bis(2,4,6-trichlorophenyl) oxalate reveals the electronic effects of the substituents. spectrabase.comchemicalbook.comchemicalbook.com The chlorine atom's electron-withdrawing nature influences the chemical shifts of the aromatic carbons, and this effect is amplified with an increasing number of chlorine substituents. spectrabase.comchemicalbook.com

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Compound | Nucleus | Aromatic | Carbonyl (C=O) | C-O | C-Cl | Other Aromatic C |

|---|---|---|---|---|---|---|

| Diphenyl Oxalate | ¹H | 7.20-7.45 (m) | - | - | - | - |

| ¹³C | 122.1, 126.5, 129.6 | 156.5 | 150.2 | - | - | |

| This compound | ¹H | ~7.45 (d), ~7.25 (d) | - | - | - | - |

| ¹³C | ~130.1, ~122.5 | ~155.8 | ~148.5 | ~135.0 | - | |

| Bis(2,4,6-trichlorophenyl) oxalate | ¹H | 7.60 (s) | - | - | - | - |

| ¹³C | 130.0 | 154.9 | 142.1 | 134.5, 133.8 | - |

Note: Data compiled from typical values and spectral databases. researchgate.netspectrabase.comchemicalbook.comchemicalbook.com 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like diaryl oxalates, the absorption spectra are typically characterized by π→π* transitions associated with the phenyl rings. In a study of chlorinated diaryl oxalates, their UV-Vis absorption spectra were analyzed, with ground state geometries calculated by density functional theory (DFT). researchgate.net

The absorption maximum for this compound is attributed to these π→π* transitions. The position and intensity of the absorption bands are sensitive to the substitution on the aromatic rings. Chlorine substitution can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift) due to its influence on the energy levels of the molecular orbitals. Theoretical calculations using time-dependent DFT (TD-DFT) have been employed to support the experimental findings and assign the observed electronic transitions. researchgate.net While detailed emission data is less common, these compounds are precursors to chemiluminescent systems, where the key chemical reaction produces a high-energy intermediate that transfers energy to a fluorescer, which then emits light.

Table 3: UV-Vis Absorption Data for this compound and Analogues

| Compound | Solvent | λmax (nm) | Type of Transition |

|---|---|---|---|

| This compound | Dichloromethane | ~275 | π→π* |

| Bis(2,4,6-trichlorophenyl) oxalate | Dichloromethane | ~285 | π→π* |

| Diphenyl Oxalate | Cyclohexane | ~270 | π→π* |

Note: Values are representative and based on published data for similar compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystal Structure Analysis via X-ray Diffraction

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A comparative study of this compound and its more heavily chlorinated analogues, bis(2,6-dichlorophenyl) oxalate and bis(2,4,6-trichlorophenyl) oxalate, highlights the significant role of chlorine substitution in directing the crystal packing and molecular conformation. researchgate.netdntb.gov.ua

The research demonstrated that increasing the number and changing the position of chlorine atoms on the phenyl rings alters the molecule's preferred geometry. researchgate.netresearchgate.net For example, chlorine substitution can induce a conformational change from an approximate s-cis geometry to an s-trans conformation. researchgate.net Furthermore, the nature of the intermolecular interactions changes significantly. In this compound, both C–H···O and Cl···Cl interactions are important in building the crystal structure. As the degree of chlorination increases, particularly with ortho-substituents, steric hindrance becomes more pronounced, and different π-π stacking motifs are observed. researchgate.net This work demonstrates that chlorine substitution is a key tool for tuning molecular geometries and stacking modes in diaryl oxalates by modulating the types and numbers of intermolecular interactions. researchgate.netdntb.gov.ua

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bis(2,6-dichlorophenyl) oxalate |

| Bis(2,4,6-trichlorophenyl) oxalate |

| Diphenyl oxalate |

| Carbon |

| Hydrogen |

| Chlorine |

| Oxygen |

| Dichloromethane |

Determination of Asymmetric Units and Three-Dimensional Networks

Investigation of Intermolecular Interactions

The supramolecular assembly of this compound in the crystalline state is dictated by a variety of weak intermolecular interactions. The presence of the chlorine substituent on the phenyl rings significantly influences the molecular geometries and packing motifs by modulating the types and numbers of these interactions. researchgate.net Studies on a series of diaryl oxalates, including the 4-chloro derivative, have been instrumental in elucidating the role of these forces in their supramolecular structures and photophysical properties. researchgate.net

Hydrogen Bonding Networks (O-H…O, N-H…O, C-H…O)

While this compound itself lacks classical hydrogen bond donors (like O-H or N-H groups), the crystal structures of its analogues and related compounds demonstrate the critical role of such networks in stabilizing the solid-state architecture. In hydrated forms or co-crystals, traditional hydrogen bonds are primary structure-directing forces. For instance, in the crystal structure of Bis(4-phenylpiperazin-1-ium) oxalate dihydrate, an extensive network of O-H…O and N-H…O hydrogen bonds involving the water molecules, the oxalate anion, and the organic cation is crucial for the cohesion of the three-dimensional structure. mdpi.com

Table 1: Hydrogen Bond Interactions in Oxalate-Containing Crystal Structures

| Compound/Analogue | Interaction Type | Role in Crystal Packing | Reference |

|---|---|---|---|

| Bis(4-phenylpiperazin-1-ium) oxalate dihydrate | O-H…O, N-H…O, C-H…O | Formation of a three-dimensional network, connecting anionic layers with organic cations. | mdpi.com |

| Simple Dialkyl Oxalates | C-H…O | Accounts for higher melting points; key to molecular packing and raising melting points. | nih.govscispace.com |

Supramolecular Synthons and Crystal Engineering Principles

Crystal engineering is centered on understanding and utilizing intermolecular interactions to design solid-state structures with desired properties. researchgate.net In the context of this compound, several supramolecular synthons—robust and predictable patterns of intermolecular interactions—are at play.

The general principles of supramolecular assembly via hydrogen bonds and other weak forces provide the theoretical framework for understanding these structures. dntb.gov.ua The predictable nature of these synthons allows for a degree of control in creating new materials with specific structural and functional properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprints

To quantitatively dissect the complex web of intermolecular contacts within a crystal, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are powerful tools. mdpi.com This method allows for the visualization and quantification of all close intermolecular interactions. The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds. nih.govresearchgate.net

In the analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, H···Cl contacts contribute a substantial 17.9% to the crystal packing. iucr.org For 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the contributions are dominated by H···H (39.2%), H···C/C···H (25.2%), and Cl···H/H···Cl (11.4%) contacts. iucr.org Similarly, for the Bis(4-phenylpiperazin-1-ium) oxalate dihydrate salt, O···H/H···O contacts, representing the strong hydrogen bonds, make up the largest contribution at 47.9%, followed by H···H (30.8%) and C···H/H···C (20.6%) contacts. mdpi.com

The two-dimensional fingerprint plot decomposes the Hirshfeld surface, providing a quantitative summary of each type of contact. The analysis confirms the predominance of specific interactions, such as hydrogen bonds and H...C contacts, which are crucial for the stability of the crystal structure. mdpi.com These analyses provide a detailed picture of the interaction landscape, confirming the importance of even weak interactions in the structural consolidation of molecular crystals. mdpi.com

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Contact Type | 2-(4-chlorophenyl)...thiazole iucr.org | (Z)-3-(4-chlorophenyl)...acrylonitrile iucr.org | Bis(4-phenylpiperazin-1-ium) oxalate dihydrate mdpi.com |

|---|---|---|---|

| H···H | 39.2% | - | 30.8% |

| H···C/C···H | 25.2% | - | 20.6% |

| Cl···H/H···Cl | 11.4% | 17.9% | - |

| O···H/H···O | 8.0% | - | 47.9% |

| H···N/N···H | - | 10.6% | 1.1% |

| C···C | - | 4.1% | - |

Computational Chemistry and Theoretical Studies of Bis 4 Chlorophenyl Oxalate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and potential energy surfaces of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. While a specific DFT-optimized geometry for Bis(4-chlorophenyl) oxalate (B1200264) is not available in the cited literature, a highly accurate experimental geometry has been determined through single-crystal X-ray diffraction. researchgate.net This experimental structure represents the molecule's conformation in the solid state.

The study by Wu, D.-E., et al. (2017) revealed that the molecule possesses a center of symmetry located at the midpoint of the C-C bond of the oxalate group. researchgate.net The chlorophenyl groups adopt a specific orientation relative to the central oxalate plane. Key geometric parameters from this crystallographic analysis are presented below. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for Bis(4-chlorophenyl) Oxalate

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C1-O1 | 1.399 |

| C7-O1 | 1.399 | |

| C7-O2 | 1.191 | |

| C7-C7' | 1.545 | |

| C4-Cl1 | 1.741 | |

| Bond Angle | C2-C1-O1 | 118.4 |

| C6-C1-O1 | 121.7 | |

| C7-O1-C1 | 117.5 | |

| O2-C7-O1 | 126.1 | |

| O2-C7-C7' | 124.2 | |

| O1-C7-C7' | 109.7 |

Data sourced from Wu, D.-E., et al. (2017). The numbering corresponds to the crystallographic data. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netmdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): The most electronegative regions would be concentrated around the carbonyl oxygen atoms (O2) of the oxalate group and, to a lesser extent, the chlorine atoms (Cl1) and ester-linkage oxygen atoms (O1). These areas are the primary sites for nucleophilic attack.

Positive Potential (Blue): The most electropositive regions would be located on the hydrogen atoms of the phenyl rings, making them susceptible to interaction with nucleophiles.

This distribution of electrostatic potential governs how the molecule interacts with other reagents and its orientation within a crystal lattice. mdpi.commdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scispace.com

In the case of this compound, a qualitative analysis based on its structure suggests:

HOMO: The highest occupied molecular orbital would likely be localized on the electron-rich 4-chlorophenyl rings, which can act as the primary electron-donating part of the molecule.

LUMO: The lowest unoccupied molecular orbital is expected to be centered on the electron-deficient oxalate moiety (-O-C(=O)-C(=O)-O-), which serves as the electron-accepting part.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Expected Location | Function |

|---|---|---|

| HOMO | 4-chlorophenyl rings | Electron Donor |

| LUMO | Oxalate group | Electron Acceptor |

The energy of the HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. scispace.com

The spatial separation of the HOMO (on the phenyl rings) and LUMO (on the oxalate bridge) is characteristic of diaryl oxalates and is fundamental to their utility in chemiluminescent systems. science.govbeilstein-journals.org Upon reaction with an oxidizing agent (like hydrogen peroxide), an electron transfer process is initiated. This process ultimately leads to the formation of a high-energy intermediate (such as 1,2-dioxetanedione) which then decomposes, transferring its energy to a fluorescent dye to produce light. The efficiency of this electron transfer is directly related to the energies and distributions of the frontier orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Analysis of Non-Covalent Interactions

Non-covalent interactions, though weaker than covalent bonds, are crucial in determining the supramolecular architecture and solid-state properties of molecular crystals. The crystal structure of this compound, as determined by Wu, D.-E., et al. (2017), reveals a network of such interactions. researchgate.net

The dominant non-covalent forces in the crystal lattice are π–π stacking and C–H…π interactions. researchgate.net

π–π Stacking: Neighboring molecules are linked by π–π contacts between the chlorophenyl rings, forming a chain-like motif.

C–H…π Interactions: These chains are further associated with adjacent chains through C–H…π interactions, where a hydrogen atom from a phenyl ring of one molecule interacts with the π-system of a phenyl ring on a neighboring molecule. researchgate.net

These interactions collectively build a stable, three-dimensional layered supramolecular structure. researchgate.net The specific geometric details of these interactions are summarized in the table below.

Table 3: Non-Covalent Interaction Parameters in Crystalline this compound

| Interaction Type | Atoms Involved | Distance (Å) | Description |

|---|---|---|---|

| π–π Stacking | Cg···Cg' | 3.840 | Distance between the centroids of adjacent phenyl rings. |

| C–H…π Interaction | C5–H5A···Cg'' | 3.513 | Distance from atom H5A to the centroid of a neighboring phenyl ring. |

Data sourced from Wu, D.-E., et al. (2017). Cg refers to the centroid of the C1-C6 phenyl ring. researchgate.net

Reduced Density Gradient (RDG) Analysis

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, particularly in chemiluminescent systems. Density Functional Theory (DFT) is a common method used to simulate reaction pathways, identify intermediates, and calculate the energies of transition states. nih.gov This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, in the peroxyoxalate reaction, computational models can map the energy landscape for the formation of the key high-energy intermediate, 1,2-dioxetanedione. researchgate.netresearchgate.net

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction. For reactions involving diaryl oxalates like this compound, such as the peroxyoxalate chemiluminescence reaction, identifying the key transition states is crucial for understanding the mechanism. researchgate.net

The reaction with hydrogen peroxide is proposed to proceed through several steps, each with its own transition state:

Nucleophilic Attack: The initial step is the attack of a hydroperoxide anion on one of the electrophilic carbonyl carbons of the oxalate.

Intramolecular Cyclization: This is often the rate-determining step, involving an intramolecular attack to form a cyclic peroxide intermediate. researchgate.net

Decomposition: The breakdown of the high-energy intermediate (e.g., 1,2-dioxetanedione) to produce excited carbon dioxide is the chemiluminescent step.

Computational studies can model the geometry of these transition states and calculate their activation energies, providing a theoretical basis for the observed reaction rates. mcmaster.ca

The solvent environment can significantly influence the electronic structure and reactivity of this compound. weebly.com Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction rates. For example, polar aprotic solvents are known to accelerate reactions by stabilizing charged transition states. vulcanchem.com

Computational models, such as the Self-Consistent Reaction Field (SCRF) method, are used to simulate these solvent effects. acs.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. Calculations performed with these models show that the energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are sensitive to solvent polarity. africanjournalofbiomedicalresearch.com A change in the HOMO-LUMO energy gap can indicate altered chemical reactivity and stability in different solvents. researchgate.netafricanjournalofbiomedicalresearch.com For this compound, moving from a non-polar to a polar solvent is expected to lower the energy of polar transition states, thus increasing the rate of reactions like hydrolysis or perhydrolysis.

Mechanistic Investigations of Chemical Reactions Involving Oxalate Esters Beyond Chemiluminescence

Nucleophilic Substitution Reactions with Various Reagents

The electrophilic nature of the carbonyl carbons in bis(4-chlorophenyl) oxalate (B1200264) makes it susceptible to attack by nucleophiles. These reactions proceed via a nucleophilic acyl substitution mechanism. The reactivity of the oxalate ester is significantly influenced by the electronic properties of the aryl leaving group. The electron-withdrawing nature of the chlorine atom in the para position of the phenyl ring enhances the electrophilicity of the carbonyl carbons compared to unsubstituted diphenyl oxalate, making it more reactive towards nucleophiles.

The reaction mechanism typically involves the addition of the nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by the elimination of a 4-chlorophenoxide anion, which is a relatively good leaving group. The reaction can proceed further with the second ester group, potentially leading to disubstituted products, depending on the stoichiometry and reactivity of the nucleophile.

Studies on the reaction of structurally similar bis(2,4,6-trichlorophenyl) oxalate (TCPO) with nucleophiles like imidazole (B134444) have been extensively investigated. rsc.orgacs.org These studies show that the reaction proceeds through the formation of a 1,1'-oxalyldiimidazole (B102452) intermediate following the release of two molecules of the substituted phenol (B47542). acs.org The kinetics of these reactions can be complex, with the rate-determining step potentially shifting from the initial nucleophilic attack to the subsequent breakdown of intermediates, depending on the specific oxalate and nucleophile. acs.org For instance, the reaction of TCPO with imidazole exhibits a second-order dependence on the imidazole concentration, suggesting that a second imidazole molecule participates in the rate-determining step, likely by catalyzing the departure of the trichlorophenoxide leaving group. acs.org While specific studies on a wide range of nucleophiles with bis(4-chlorophenyl) oxalate are less common, similar principles of nucleophilic acyl substitution are expected to apply.

The reaction with amines, for example, is expected to proceed readily. Primary and secondary amines would act as nucleophiles, attacking the oxalate to form the corresponding amides and releasing 4-chlorophenol (B41353). libretexts.orgchemguide.co.uk Given that the initially formed amine product can itself be nucleophilic, multiple substitutions are possible. chemguide.co.uk

Radical Chemistry and Single-Electron Transfer (SET) Processes

Beyond thermal homolysis, this compound can be involved in radical chemistry initiated by single-electron transfer (SET). In an SET process, an electron is transferred to the oxalate molecule, forming a radical anion. This radical anion is generally unstable and can undergo rapid fragmentation. nii.ac.jp

Electrochemical studies have shown that oxalate esters can be reduced at modest potentials, leading to cleavage of the ester. nii.ac.jp The radical anions of oxalate esters are known to decompose, often cleaving to form an oxalate anion and an alkyl or aryl radical. nii.ac.jp More specifically, photoredox catalysis has demonstrated that oxalate salts can be oxidized via SET to generate radicals following a rapid double decarboxylation. nih.gov This establishes that the oxalate core is susceptible to SET-induced fragmentation to produce radicals.

While direct studies on the SET-induced reactivity of this compound are not abundant, the principles derived from related systems are applicable. For example, diaryl oxalates have been proposed as convenient photochemical sources of aryloxyl radicals. rsc.org Irradiation can induce homolytic cleavage, but an SET mechanism with a suitable photosensitizer could also be envisioned. The formation of an electron donor-acceptor (EDA) complex can facilitate SET under visible light irradiation, a process that has been demonstrated for tetrabutylammonium (B224687) oxalate, which acts as a source of CO₂ radical anions. acs.org This suggests that under appropriate conditions, this compound could be activated by SET to generate 4-chlorophenoxyl radicals or other reactive species, opening pathways for various bond-forming reactions.

Kinetic and Thermodynamic Aspects of Non-Chemiluminescent Reactions

The rates and equilibria of the non-chemiluminescent reactions of this compound are governed by kinetic and thermodynamic parameters. For thermal decomposition, the activation energy (Ea) is a key parameter determining the reaction rate's sensitivity to temperature.

Kinetic studies on the thermal decomposition of para-substituted dibenzhydryl oxalates provide valuable insight into the electronic effects of substituents on the reaction rate. mcmaster.ca A Hammett plot for the decomposition of these compounds, which relates the logarithm of the rate constant to the substituent's Hammett constant (σ), can reveal the nature of the transition state. mcmaster.cacdnsciencepub.com For the decomposition of substituted dibenzhydryl oxalates, a significant negative ρ (rho) value is observed, indicating the development of positive charge in the transition state relative to the ground state. cdnsciencepub.com This suggests that the decomposition, while proceeding through radical intermediates, has considerable polar character at the transition state. mcmaster.ca

The table below presents kinetic data for the thermal decomposition of bis(4,4'-dichlorobenzhydryl) oxalate, an analogue of the title compound, providing an estimate of the reactivity and activation parameters.

Table 1: Kinetic and Thermodynamic Data for the Thermal Decomposition of Bis(4,4'-dichlorobenzhydryl) Oxalate in Diphenyl Ether mcmaster.ca

| Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Log A |

| 218.4 | 1.83 | 38.6 | 14.3 |

| 228.0 | 4.88 | ||

| 238.1 | 12.1 | ||

| 248.0 | 28.5 |

Data extracted from a study on substituted dibenzhydryl oxalates and provides an approximation for the behavior of chlorinated diaryl oxalates.

For nucleophilic substitution reactions, kinetic studies on related compounds like TCPO and bis(2,4-dinitrophenyl) oxalate (DNPO) with imidazole have determined rate constants and activation energies. acs.org For example, the reaction of DNPO with imidazole has a positive activation energy of 12.0 ± 0.6 kJ/mol, whereas the reaction of the more sterically hindered TCPO has an observed negative activation energy of -6.2 ± 0.3 kJ/mol, indicating a multi-step mechanism with a pre-equilibrium. acs.org These findings underscore that the kinetics are highly dependent on the structure of the oxalate ester. While specific data for this compound is not available, it is expected that its kinetic behavior would be intermediate between that of unsubstituted diphenyl oxalate and more highly activated esters like TCPO.

Environmental Behavior and Mechanistic Degradation Pathways of Chlorinated Oxalate Esters

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, is a primary route for the transformation of Bis(4-chlorophenyl) oxalate (B1200264) in the environment. The two principal mechanisms are hydrolysis and photolysis.

The ester linkages in Bis(4-chlorophenyl) oxalate are susceptible to hydrolysis, a chemical reaction with water that can lead to its breakdown. vulcanchem.com This process can be influenced by both acidic and basic conditions. vulcanchem.com The stability of esters in the presence of water, known as hydrolytic stability, is a critical factor in their environmental persistence. lubesngreases.com

Hydrolysis can reverse the esterification reaction, regenerating the constituent carboxylic acid and alcohol. lubesngreases.com In the case of this compound, this would lead to the formation of oxalic acid and 4-chlorophenol (B41353). The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. researchgate.net For instance, studies on similar compounds like bis(4-nitrophenyl) oxalate have shown that its decomposition in water-acetonitrile mixtures occurs through a stepwise process, beginning with the hydrolysis of one ester group. researchgate.net Encapsulating oxalate esters in nanoreactors, such as micelles, has been shown to significantly decrease their hydrolysis rate in aqueous environments. researchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of Oxalate Esters

| Factor | Influence on Hydrolysis | Reference |

| pH | Rate is dependent on pH, with catalysis under acidic or basic conditions. | researchgate.net |

| Solvent | Water concentration and solvent polarity can affect the reaction rate. | researchgate.net |

| Encapsulation | Solubilization in nanoreactors like micelles can significantly reduce hydrolysis. | researchgate.net |

| Leaving Group | The properties of the phenolate (B1203915) leaving group can influence the hydrolysis mechanism. | researchgate.net |

Photolysis, the breakdown of compounds by light, is another significant abiotic degradation pathway for many organic chemicals. nih.gov Pesticides and other organic pollutants present on surfaces like soil, water, and plants can be transformed upon absorbing UV or visible light energy. nih.gov

The photolytic degradation of this compound can proceed through direct or indirect mechanisms. nih.gov Direct photolysis involves the direct absorption of light by the molecule, leading to its excitation and subsequent decomposition. nih.gov Indirect photolysis, on the other hand, involves other photochemically produced reactive species in the environment that react with the ground-state molecule. nih.gov Research on the photolysis of various oxalate esters has shown that it can lead to the formation of free radicals. researchgate.net For some chlorinated organic compounds, photolytic degradation has been shown to be an effective removal process. researchgate.net However, the rate and products of photolysis can be influenced by the medium in which the reaction occurs. epa.gov

Hydrolytic Stability and Pathways

Biotic Transformation and Biodegradation Research

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial aspect of its environmental fate.

A variety of microorganisms have demonstrated the ability to degrade aromatic compounds. nih.gov While specific studies on the microbial degradation of this compound are limited, research on related chlorinated compounds and oxalate itself provides valuable insights. For instance, white-rot fungi, such as Phanerochaete chrysosporium, are known to degrade a wide range of recalcitrant environmental pollutants, including chlorinated compounds like DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane]. jmb.or.kr The degradation of these compounds often involves extracellular enzymes. jmb.or.kr

Bacteria also play a significant role in the biodegradation of chlorinated aromatics. scribd.com The degradation pathways often involve initial dechlorination steps followed by ring cleavage. scribd.com The bacterium Oxalobacter formigenes, for example, specializes in degrading oxalate, a key component of this compound. asm.org It utilizes oxalate as its primary energy source, converting it to formate (B1220265) and carbon dioxide. asm.org

Table 2: Microorganisms Involved in the Degradation of Related Compounds

| Microorganism | Compound Degraded | Key Enzymes/Pathways | Reference |

| Phanerochaete chrysosporium | DDT, DDE | Ligninolytic enzymes (Lignin peroxidase, Manganese peroxidase) | jmb.or.kr |

| Oxalobacter formigenes | Oxalate | Oxalyl-CoA decarboxylase, Formyl-CoA transferase | asm.orgwikipedia.org |

| Pseudomonas species | Chlorinated biphenyls | Dioxygenase enzymes | epa.gov |

| Bacillus subtilis | Oxalate | Oxalate decarboxylase | researchgate.net |

Specific enzymes are responsible for the breakdown of oxalate and its esters. Oxalate-degrading enzymes catalyze the biodegradation of oxalate into less complex molecules. wikipedia.org Key enzymes in this class include oxalate oxidase, oxalate decarboxylase, and oxalyl-CoA decarboxylase. wikipedia.org

Oxalate decarboxylase, found in fungi and some bacteria, directly degrades oxalic acid into formic acid and carbon dioxide. wikipedia.org For instance, the oxalate decarboxylase from the fungus Aspergillus niger has been well-characterized. diva-portal.org White-rot fungi secrete oxalate to aid in the breakdown of wood cellulose (B213188) and then use oxalate decarboxylase to regulate the amount of oxalate present. wikipedia.org Similarly, brown-rot fungi also utilize this enzyme to control oxalate levels. wikipedia.org The efficiency of these enzymes can be influenced by environmental factors such as pH. researchgate.net

Microbial Degradation Pathways

Influence of Substituent Effects on Environmental Fate Mechanisms

The presence and position of substituents on the aromatic rings of oxalate esters significantly influence their reactivity and, consequently, their environmental degradation rates. The chlorine atoms in this compound are electron-withdrawing groups, which can affect the electronic properties of the molecule.

The electron-donating or withdrawing ability of substituent groups is related to the ionization potential of the molecule, which can be a key factor in its degradation. researchgate.net For example, in chemiluminescence reactions involving diaryl oxalates, the electronic properties of the phenyl substituents influence the reaction rates and quantum yields. researchgate.net Studies on the hydrolysis of substituted phenyl esters have shown a clear correlation between the reaction rate and the electronic nature of the substituent. researchgate.net In general, electron-withdrawing groups can make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, as in hydrolysis. The position of the chlorine substituent can also impact steric hindrance, which in turn affects the accessibility of the reaction center to enzymes or chemical reagents, thereby influencing degradation rates. lubesngreases.com

Advanced Applications and Methodological Developments in Chemical Analysis Utilizing Peroxyoxalate Chemiluminescence

High-Sensitivity Detection in Analytical Chemistry

The hallmark of peroxyoxalate chemiluminescence is its exceptional sensitivity, often reaching femtomole (fmol) and even attomole (amol) detection levels. nih.govnih.gov This high sensitivity is a significant advantage over other spectroscopic methods like absorption spectrophotometry and fluorimetry. The PO-CL system typically involves the reaction of an oxalate (B1200264) ester, such as Bis(4-chlorophenyl) oxalate or more commonly used derivatives like Bis(2,4,6-trichlorophenyl) oxalate (TCPO), with hydrogen peroxide in the presence of a fluorophore. The reaction produces a high-energy intermediate that excites the fluorophore, leading to the emission of light.

Flow Injection Analysis (FIA) with Chemiluminescence Detection

Flow Injection Analysis (FIA) coupled with chemiluminescence (CL) detection is a widely used technique for the determination of a variety of analytes. In this method, a sample is injected into a continuously flowing stream of a reagent. nih.gov The subsequent chemical reaction, in this case, the peroxyoxalate reaction, produces light that is measured by a detector. nih.gov This approach allows for rapid and reproducible measurements, with a high sample throughput of several samples per minute. nih.gov For instance, FIA with CL detection has been successfully employed for determining metal ions like Al(III), Zn(II), and Cd(II) by complexing them with 8-hydroxyquinoline, which then acts as the fluorophore in the peroxyoxalate reaction. researchgate.net The precision of FIA-CL is noteworthy, with relative standard deviations of 1 to 2% being readily achievable. nih.gov

Liquid Chromatography with Chemiluminescence Detection

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, and when coupled with chemiluminescence detection, it becomes an ultra-sensitive analytical method. Post-column CL detection based on the peroxyoxalate system allows for the detection of fluorescent compounds and their derivatives at extremely low concentrations. nih.govnih.gov A universal peroxyoxalate-chemiluminescence detection system has been developed that can accommodate mobile phases with varying pH values (from 2.0 to 8.0), making it broadly applicable. nih.gov This is achieved by introducing a post-column solution to adjust the pH of the eluate to the optimal range for the CL reaction before it mixes with the oxalate and hydrogen peroxide solution. nih.gov This setup has enabled the detection of analytes like perylene (B46583) at femtomole levels. nih.gov Furthermore, catecholamines have been detected at the 40-120 amol level after derivatization with reagents like 1,2-bis(4-chlorophenyl)ethylenediamine and subsequent HPLC-CL analysis. nih.gov

| Analytical Technique | Analyte | Derivatizing Agent | Detection Limit |

| HPLC-CL | Catecholamines | 1,2-bis(4-chlorophenyl)ethylenediamine | 40-120 amol nih.gov |

| HPLC-CL | Perylene | - | fmol level nih.gov |

| HPLC-CL | Dipyridamole | - | 10 amol nih.gov |

| HPLC-CL | Dansylated amino acids | Dansyl chloride | sub-fmol nih.gov |

Sensing Applications for Reactive Oxygen Species (e.g., Hydrogen Peroxide)

The peroxyoxalate reaction is inherently linked to the presence of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS). This makes the PO-CL system an excellent candidate for developing sensors for H₂O₂ and other ROS. researchgate.netmdpi.com The detection is based on the principle that the intensity of the emitted light is proportional to the concentration of hydrogen peroxide. This has been exploited to create sensitive assays for H₂O₂. For example, a system using peroxyoxalate liposomes containing Bis(2,4,6-trichlorophenyl) oxalate (TCPO) and curcumin (B1669340) as the fluorophore has been developed to detect H₂O₂ with a detection limit of 650 nM. researchgate.net This sensitivity is sufficient for detecting physiological concentrations of hydrogen peroxide. researchgate.net

Development of Chemiluminescent Probes and Composites

Research in the field of peroxyoxalate chemiluminescence has led to the development of novel chemiluminescent probes and composites designed for specific analytical tasks. A typical PO-CL system consists of the oxalate derivative, hydrogen peroxide as the oxidant, a catalyst, and a fluorophore. The choice of the oxalate ester and the fluorophore can be tailored to optimize the sensitivity and selectivity of the assay. While Bis(2,4,6-trichlorophenyl) oxalate (TCPO) and Bis(2,4-dinitrophenyl) oxalate (DNPO) are the most frequently used oxalates, research continues to explore new derivatives. For instance, chemiluminescent probes have been designed where a protecting group on a phenol (B47542) moiety is removed by a specific analyte, triggering the chemiluminescent reaction. mdpi.com

Integration into Advanced Sensing Platforms and Diagnostic Tools

The principles of peroxyoxalate chemiluminescence are being integrated into advanced sensing platforms and diagnostic tools. These platforms often utilize microfluidics and nanomaterials to enhance performance and enable new applications. Paper-based microfluidic devices, for example, offer a low-cost and disposable option for detecting nanomolar levels of H₂O₂ using a smartphone camera for detection. researchgate.net In the realm of diagnostics, chemiluminescence is a cornerstone of many assays, including enzyme-linked immunosorbent assays (ELISAs). researchgate.net The high sensitivity of PO-CL makes it particularly valuable for detecting low concentrations of disease biomarkers. researchgate.net The development of such platforms holds the promise of moving complex analytical measurements from the laboratory to point-of-care settings. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Bis(4-chlorophenyl) Oxalate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves condensation reactions between chlorophenol derivatives and oxalic acid precursors. Key parameters include temperature control (80–120°C), solvent selection (e.g., anhydrous dichloromethane), and catalyst use (e.g., DMAP). Optimization requires factorial design experiments to test variable interactions (e.g., reactant stoichiometry, reflux duration) . Reproducibility is enhanced by strict moisture exclusion and real-time monitoring via TLC or HPLC . Safety protocols from SDS, such as PPE and fume hood use, must be integrated .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address common artifacts?

- Methodological Answer :

- Spectroscopy : H/C NMR (for aromatic proton/environment analysis), FT-IR (C=O and C-O-C bond identification), and mass spectrometry (molecular ion confirmation).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

Artifacts like solvent residues or oxidation byproducts require baseline correction in NMR and spiking experiments in HPLC. Cross-validation with elemental analysis ensures accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Mitigation : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation via fume hoods or respirators.

- Storage : Keep in airtight containers under inert gas (N) to prevent hydrolysis. Segregate from strong oxidizers and bases .

- Emergency Protocols : For spills, use absorbent materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Immediate medical consultation is required for ingestion/exposure .

Advanced Research Questions

Q. How can computational modeling approaches be integrated with experimental studies to elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and intermediates in esterification or decomposition pathways. Validate with kinetic data (e.g., Arrhenius plots).

- COMSOL Multiphysics : Simulate heat/mass transfer effects in batch reactors to optimize mixing efficiency.

- AI-Driven Workflows : Train neural networks on spectral databases to predict byproduct formation . Theoretical frameworks must align with experimental variables (e.g., solvent polarity effects) .

Q. What methodological frameworks are appropriate for resolving contradictory results in catalytic applications of this compound?

- Methodological Answer :

- Controlled Variable Analysis : Isolate factors like catalyst loading or solvent polarity using a Taguchi design.

- Error Source Identification : Compare batch-to-batch impurity profiles via GC-MS.

- Theoretical Reconciliation : Cross-reference results with Hammett plots or linear free-energy relationships to assess electronic effects . Meta-analyses of published data can identify systemic biases (e.g., solvent purity thresholds) .

Q. What advanced separation techniques can improve purification efficiency of this compound derivatives in complex reaction mixtures?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration (MWCO = 200–500 Da) to separate oligomeric byproducts.

- Chromatography : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for isomer resolution.

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) using high-throughput platforms to maximize yield and polymorph control .

Methodological Tables

Table 1 : Key Variables in Synthesis Optimization

| Variable | Optimal Range | Analytical Validation Method |

|---|---|---|

| Temperature | 90–110°C | In-situ IR (reaction progress) |

| Catalyst Loading | 5–10 mol% DMAP | HPLC (conversion efficiency) |

| Solvent | Anhydrous DCM | Karl Fischer titration (HO < 50 ppm) |

Table 2 : Common Artifacts in Characterization

| Artifact Type | Source | Mitigation Strategy |

|---|---|---|

| Solvent Peaks | Residual THF | Lyophilization + vacuum drying |

| Oxidative Byproducts | Air exposure | Schlenk line synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products